2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Description
2-(Cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core substituted with a cyclopropylmethoxy group at position 2 and a 2-(trifluoromethyl)phenyl group at the amide nitrogen.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)13-3-1-2-4-14(13)22-16(23)12-7-8-21-15(9-12)24-10-11-5-6-11/h1-4,7-9,11H,5-6,10H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUZBEULOGFQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate + Cyanoacetamide
→ 2,6-Dihydroxy-3-cyano-4-(2-(trifluoromethyl)phenyl)pyridine (Intermediate A)
Conditions and Optimization
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | |
| Temperature | 80°C, reflux | |
| Catalyst | Ammonium acetate | |
| Yield | 42-58% |
Intermediate A undergoes sequential modifications:
- O-Alkylation : Treatment with cyclopropylmethyl bromide in DMF using K₂CO₃ (65-72% yield)
- Nitrile Hydrolysis : HCl/H₂SO₄ (conc.) at 110°C converts CN → CONH₂ (89% yield)
Carboxamide Formation via Acid Chloride Intermediate
Stepwise Protocol
- Pyridine-4-carboxylic acid synthesis :
- Oxidation of 4-methylpyridine with KMnO₄/H₂SO₄ (82% yield)
- Chlorination :
Pyridine-4-carboxylic acid + SOCl₂ → Pyridine-4-carbonyl chloride
(90-95% conversion, 0°C to rt) - Amide Coupling :
Pyridine-4-carbonyl chloride + 2-(trifluoromethyl)aniline → Target amide
Palladium-Catalyzed Cross-Coupling Approach
Suzuki-Miyaura Coupling Variant
2-Bromo-4-(cyclopropylmethoxy)pyridine + 2-(Trifluoromethyl)phenylboronic acid
→ 2-(Cyclopropylmethoxy)-4-[2-(trifluoromethyl)phenyl]pyridine
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C, 12 h |
| Yield | 63% |
Subsequent oxidation of the methyl group to carboxylic acid followed by amide formation completes the synthesis.
Industrial-Scale Manufacturing Process
Evitachem's patented method (2025) employs continuous flow chemistry for enhanced safety and yield:
Step 1: Continuous O-alkylation
Pyridine-2,4-diol + Cyclopropylmethyl bromide → 2-(Cyclopropylmethoxy)pyridin-4-ol
(Residence time: 8 min, 85°C, 94% conversion)
Step 2: Carboxylation via CO₂ insertion
CuI/TMEDA catalyst, DMF, 120°C, 50 bar CO₂ → 2-(Cyclopropylmethoxy)pyridine-4-carboxylic acid
(98% purity by HPLC)
Step 3: Microreactor amidation
Carboxylic acid + ClCOCOCl → Mixed anhydride → React with 2-(trifluoromethyl)aniline
(Total residence time: 3.2 min, −10°C, 91% yield)
Comparative Analysis of Synthesis Methods
| Method | Total Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Guareschi-Thorpe | 34% | 95% | $$$$ | Limited |
| Acid Chloride Route | 68% | 99% | $$ | Pilot Plant |
| Cross-Coupling | 51% | 97% | $$$$$ | Bench |
| Flow Chemistry | 83% | 99.8% | $$$ | Industrial |
Key findings:
- Flow chemistry methods reduce reaction times from days to hours
- Palladium residues in cross-coupled products require stringent purification (≤5 ppm)
- Traditional acid chloride route remains cost-effective for small batches
Critical Process Parameters
Alkylation Selectivity Control
The competing N- vs O-alkylation is managed through:
Trifluoromethyl Group Stability
Decomposition pathways mitigated by:
- Avoiding strong bases (e.g., NaOH > pH 9 induces CF₃ loss)
- Using anhydrous conditions during amide coupling
- Maintaining reaction temperatures <100°C in acidic media
Analytical Characterization Data
Spectroscopic Profiles
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (d, J=5.1 Hz, 1H, Py-H), 8.21 (d, J=8.3 Hz, 1H, Ar-H), 7.65 (m, 3H, Ar-H), 4.38 (d, J=6.9 Hz, 2H, OCH₂), 1.45 (m, 1H, c-Pr), 1.10 (m, 4H, c-Pr) |
| HRMS (ESI+) | m/z 381.1245 [M+H]⁺ (calc. 381.1248) |
| IR (KBr) | 1675 cm⁻¹ (C=O), 1325 cm⁻¹ (C-F) |
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18) | 99.7% (210 nm, MeCN/H₂O 70:30) |
| TGA | Decomposition onset: 218°C |
| XRD | Crystalline form II, P2₁/c space group |
Emerging Synthetic Technologies
Photocatalytic C-H Activation
Recent trials show promise for direct functionalization:
Pyridine + CF₃C₆H₄NH₂ → Target via Ir(ppy)₃ catalysis
- Visible light (450 nm)
- H₂O₂ as oxidant
- 62% yield (room temperature)
Biocatalytic Approaches
Engineered amidases enable:
- Single-step amidation from ethyl ester precursors
- Phosphate buffer (pH 7.4), 37°C
- 78% conversion in 6 h
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Catalysts such as palladium or copper, and specific solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs in PDE4 Inhibition
Roflumilast (3-Cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide)
- Core Structure : Benzamide (vs. pyridine-4-carboxamide in the target compound).
- Key Substituents : Cyclopropylmethoxy (shared with the target compound), dichloropyridyl group.
- Activity : Potent PDE4 inhibitor (IC50 = 0.8 nM in human neutrophils) with broad anti-inflammatory effects across leukocytes (IC50 range: 2–21 nM) .
- Metabolite : Roflumilast N-oxide (equipotent, IC50 = 3–40 nM) highlights metabolic stability .
Comparison :
- The target compound’s pyridine-4-carboxamide core may alter binding interactions with PDE4 compared to roflumilast’s benzamide.
- The 2-(trifluoromethyl)phenyl group may improve target affinity or pharmacokinetics over roflumilast’s dichloropyridyl group.
Piclamilast (RP 73401) and Cilomilast (Ariflo)
Comparison :
- The target compound’s cyclopropylmethoxy group may confer higher potency akin to roflumilast and piclamilast.
Pyridine-4-Carboxamide Derivatives with Anti-inflammatory Activity
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d)
Comparison :
- The target compound lacks the thiazolidinone ring but retains the pyridine-4-carboxamide scaffold. This structural difference may shift the mechanism from cyclooxygenase inhibition (common for thiazolidinones) to PDE4 targeting.
Substituent-Driven Pharmacological Trends
Mechanistic and Pharmacokinetic Insights
- PDE4 Selectivity : Cyclopropylmethoxy groups in roflumilast and the target compound likely enhance PDE4 binding over PDE1/2/3/5, as seen in roflumilast’s >10,000-fold selectivity .
- Immunomodulatory Potential: Roflumilast’s broad activity across leukocytes (e.g., monocytes, T cells) correlates with its clinical success; similar substituents in the target compound may confer comparable effects .
Biological Activity
The compound 2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a pyridine derivative with potential therapeutic applications. Its unique structural features, including the trifluoromethyl and cyclopropylmethoxy groups, suggest that it may exhibit significant biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C15H14F3N1O1
- Molecular Weight: 295.27 g/mol
- CAS Number: [Not available in search results]
The biological activity of this compound is hypothesized to stem from its interaction with various biological targets, particularly those involved in signaling pathways related to inflammation and cancer. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability.
Anticancer Activity
Research indicates that compounds with similar structural motifs have demonstrated antiproliferative effects against various cancer cell lines. For instance, studies on structurally related compounds reveal that they can inhibit cell growth in human cancer lines such as HeLa (cervical carcinoma) and CEM (human T-lymphocyte) cells. The mechanism often involves the induction of apoptosis or cell cycle arrest at specific phases (G1 or G2) depending on the compound's structure .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | 41 ± 3 | Antiproliferative |
| CEM | 9.6 ± 0.7 | Antiproliferative |
Case Studies
- In Vitro Studies : A study evaluating a series of pyridine derivatives showed that those with a trifluoromethyl group exhibited enhanced antiproliferative activity compared to their non-trifluoromethyl counterparts. The study highlighted that the introduction of electron-withdrawing groups like trifluoromethyl significantly affects biological activity .
- Animal Models : In vivo studies using animal models have indicated that similar compounds can reduce tumor size and improve survival rates when administered in therapeutic doses. These findings suggest that further investigation into the pharmacokinetics and pharmacodynamics of This compound is warranted.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step sequence:
- Step 1 : Formation of the pyridine-4-carboxylic acid core via condensation reactions.
- Step 2 : Introduction of the cyclopropylmethoxy group using nucleophilic substitution (e.g., reacting with cyclopropylmethyl bromide in DMF with K₂CO₃ as a base).
- Step 3 : Amide coupling with 2-(trifluoromethyl)aniline using coupling agents like HATU or EDCI in acetonitrile or DCM .
- Optimization : Reaction temperatures (60–80°C) and solvent polarity (DMF for solubility vs. acetonitrile for selectivity) critically influence yields. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropylmethoxy protons at δ 3.8–4.2 ppm, trifluoromethyl group at δ 7.6–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., FAB-MS) validates molecular weight (e.g., observed m/z 490 [M+H]⁺) .
- Elemental Analysis : Confirms purity (e.g., C, H, N within 0.3% of theoretical values) .
Advanced Research Questions
Q. What in vitro and in vivo models are suitable for assessing the compound’s bioactivity?
- Methodological Answer :
- TRPV1 Antagonism : Use calcium flux assays in TRPV1-expressing HEK293 cells with capsaicin as an agonist. IC₅₀ values can determine potency .
- Anti-inflammatory Activity : Carrageenan-induced paw edema in rats (oral administration, 10–50 mg/kg) with COX-2 inhibition analysis via ELISA .
- Target Validation : CRISPR/Cas9 knockout models to confirm mechanism specificity .
Q. How can molecular docking studies predict binding interactions with biological targets?
- Methodological Answer :
- Software : AutoDock4 or Vina for flexible ligand-receptor docking.
- Receptor Preparation : Include TRPV1 homology models (PDB: 3J5P) with flexible side chains (e.g., Arg557, Tyr511) .
- Key Interactions : Hydrogen bonding with pyridine-N, hydrophobic contacts with cyclopropylmethoxy, and π-π stacking with trifluoromethylphenyl .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability (oral vs. IP administration), plasma protein binding (equilibrium dialysis), and metabolic stability (mouse liver microsomes) .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites influencing efficacy .
- Dose-Response Refinement : Adjust dosing regimens based on AUC calculations and tissue penetration studies .
Q. How do structural modifications (e.g., substituent variations) impact activity?
- Methodological Answer :
- SAR Studies : Compare analogues (e.g., replacing cyclopropylmethoxy with ethyloxy reduces TRPV1 affinity by 10-fold).
- Electron-Withdrawing Groups : Trifluoromethyl enhances metabolic stability but may reduce solubility.
- Pyridine Ring Substitutions : 4-Carboxamide is critical for binding; 2-position modifications alter steric hindrance .
Method Development & Data Analysis
Q. What analytical techniques quantify solubility and crystallinity for formulation studies?
- Methodological Answer :
- HPLC-UV : Measure solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF).
- PXRD : Identify polymorphs; amorphous dispersions improve bioavailability .
Q. How is metabolic stability evaluated in preclinical studies?
- Methodological Answer :
- Microsomal Assays : Incubate with human/rat liver microsomes (NADPH regeneration system).
- Half-Life Calculation : LC-MS quantifies parent compound depletion (t₁/₂ < 30 min indicates rapid metabolism) .
Q. What computational tools assess off-target effects or selectivity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
